molecular formula C12H12N2S B2501228 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol CAS No. 923673-73-8

1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol

Cat. No. B2501228
CAS RN: 923673-73-8
M. Wt: 216.3
InChI Key: OOKLTVQKMMNYSC-UHFFFAOYSA-N
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Description

The compound "1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol" is a derivative of the imidazole class, which is a five-membered planar heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the cyclopropyl and phenyl groups, along with the thiol functionality, suggests potential for unique chemical reactivity and biological interactions.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, iodine-mediated cyclization of N-thioacyl 1,2-aminoalcohols derived from aromatic aldehydes and ketones can produce bis(1-imidazo[1,5-a]pyridyl)arylmethanes . Although the specific synthesis of "1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol" is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its production.

Molecular Structure Analysis

Imidazole derivatives often exhibit planar ring structures due to the aromaticity of the imidazole ring. For example, the crystal structure of a related compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, shows that all three rings are planar, with the imidazole ring almost perpendicular to the phenyl ring . This suggests that "1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol" may also exhibit a planar imidazole ring, which could influence its chemical reactivity and interactions.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, often acting as ligands in complex formation due to their ability to donate electron pairs from the nitrogen atoms. For example, 1-phenyl-1H-tetrazole-5-thiol has been used to synthesize new complexes with metals such as cobalt and cadmium . The thiol group in "1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol" could similarly engage in reactions leading to the formation of metal complexes or undergo oxidative coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely depending on the substituents attached to the imidazole ring. For instance, the introduction of different substituents can lead to changes in hormonal activity, antiproliferative effects, and inhibition of enzymes such as cyclooxygenases . The specific properties of "1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol" would need to be determined experimentally, but it is likely that the cyclopropyl and phenyl groups, along with the thiol moiety, would confer unique characteristics to the compound.

Scientific Research Applications

Chemical Synthesis and Molecular Properties

  • The compound has been utilized in the synthesis of tetrazolothione moieties through a Markovnikov-selective formal hydroamination of styrenyl compounds, demonstrating its utility in atom-economical transformations (Savolainen, Han, & Wu, 2014).

  • Imidazole-2-thiols, including derivatives like 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol, have been analyzed for their thermodynamic and electrochemical properties. These properties are crucial for various applications in chemical syntheses (Po, Shariff, Masse, Freeman, & Keindl-yu, 1991).

Antimicrobial and Anticancer Properties

  • Some derivatives of imidazole-2-thiols have shown significant antimicrobial activity, indicating the potential of 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol in this area (Gul et al., 2017).

  • Certain imidazole-2-thiol compounds, including structurally related ones, have been synthesized and evaluated for their anticancer properties. This suggests the potential of 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol in cancer research (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).

Other Applications

  • Research into derivatives of imidazole-2-thiols has also led to the development of compounds with applications in corrosion inhibition, offering insights into the utility of 1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol in material science (Ammal, Prajila, & Joseph, 2018).

  • The compound and its derivatives have been explored for their DNA-binding properties, which could be significant in the development of new therapeutic agents (Gallego et al., 2011).

properties

IUPAC Name

3-cyclopropyl-4-phenyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c15-12-13-8-11(14(12)10-6-7-10)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKLTVQKMMNYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-5-phenyl-1H-imidazole-2-thiol

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